molecular formula C17H22FN3O2 B2923638 N-(4-fluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-28-0

N-(4-fluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B2923638
CAS No.: 1013765-28-0
M. Wt: 319.38
InChI Key: ZHRQEXQAYFTBOB-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by:

  • A pyrazole ring substituted with a propoxy group at position 3 and a propyl chain at position 1.
  • A 4-fluorobenzyl group attached via the carboxamide moiety at position 2.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c1-3-9-21-12-15(17(20-21)23-10-4-2)16(22)19-11-13-5-7-14(18)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRQEXQAYFTBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H16FN3O
  • Molecular Weight : 255.29 g/mol
  • IUPAC Name : this compound

This structure suggests that it belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a wide range of pharmacological effects, including:

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and cell survival, potentially affecting NF-kB and MAPK pathways .

Anti-inflammatory Studies

A study involving a series of pyrazole derivatives demonstrated that certain compounds exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, indicating a strong anti-inflammatory potential compared to standard treatments like dexamethasone .

Antitumor Research

In another investigation focusing on the antitumor properties of pyrazoles, derivatives were tested for their ability to induce apoptosis in various cancer cell lines. While specific data on this compound was not highlighted, the general efficacy of pyrazoles in this context supports further exploration .

Summary of Biological Activities

Biological ActivityObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α and IL-6
AntitumorInduction of apoptosis in cancer cells
Enzyme InhibitionCOX and LOX inhibition

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison is based on structural analogs from the provided evidence, focusing on substituent effects and molecular features.

Pyrazole and Pyrazoline Derivatives

a) N-Substituted Pyrazolines ()

Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1) and 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Compound 3) share:

  • A fluorinated aromatic system (4-fluorophenyl), which may enhance binding affinity to hydrophobic pockets in biological targets .
  • Dihydro-pyrazole (pyrazoline) cores , which introduce rigidity compared to the fully unsaturated pyrazole in the target compound.

Key Differences :

  • The target compound’s propoxy and propyl chains likely increase lipophilicity compared to the shorter or absent alkyl chains in compounds.
  • The carboxamide group in the target may improve solubility relative to the aldehyde or ketone functionalities in Compounds 1–4 .
b) Pyrazolo[3,4-d]pyrimidine Derivatives ()

Example 53 in describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. This compound features:

  • Dual fluorinated aromatic systems (3-fluorophenyl and 2-fluoro-N-isopropylbenzamide), similar to the target’s 4-fluorobenzyl group.

Key Differences :

  • The target compound lacks the chromen-4-one and pyrimidine moieties, resulting in a lower molecular weight (~350 g/mol estimated) compared to Example 53 (589.1 g/mol) .
  • The isopropylbenzamide group in Example 53 may confer distinct steric effects compared to the target’s propyl chain.

Carboxamide Derivatives ()

Compounds such as N-benzyl-3-fluorobenzamide and N-(1-propyl-1H-1,3-benzodiazol-2-yl)propanamide highlight:

  • Carboxamide linkages with aromatic or heterocyclic substituents, analogous to the target’s 4-fluorobenzyl group.
  • Alkyl chains (e.g., propyl) that influence logP values and membrane permeability.

Key Differences :

  • The target’s pyrazole ring introduces a planar heterocyclic system absent in simpler benzamide derivatives.
  • The propoxy group at position 3 may enhance solubility compared to non-ether-linked chains in compounds .

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